molecular formula C19H20N4O3S2 B13357613 2-(3,4-dimethoxyphenyl)-4-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-thiazole-5-carboxamide

2-(3,4-dimethoxyphenyl)-4-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B13357613
M. Wt: 416.5 g/mol
InChI Key: WUMAUXSYTKLABV-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-4-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a pyrazole ring, and a dimethoxyphenyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-4-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-thiazole-5-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the thiazole and pyrazole intermediates, followed by their coupling with the dimethoxyphenyl group under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The dimethoxyphenyl group can be oxidized to form quinones.

    Reduction: The thiazole and pyrazole rings can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used[][2].

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-4-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazole rings play a crucial role in binding to these targets, while the dimethoxyphenyl group may enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-methyl-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H20N4O3S2/c1-10-16(18(24)21-17-12-8-27-9-13(12)22-23(17)2)28-19(20-10)11-5-6-14(25-3)15(7-11)26-4/h5-7H,8-9H2,1-4H3,(H,21,24)

InChI Key

WUMAUXSYTKLABV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=C4CSCC4=NN3C

Origin of Product

United States

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